molecular formula C23H26N4O6S B2990728 4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide CAS No. 876359-35-2

4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Katalognummer B2990728
CAS-Nummer: 876359-35-2
Molekulargewicht: 486.54
InChI-Schlüssel: ZGUYOOZPVNOVQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide” is a research compound. It is a new acyl derivative of sulfadimethoxine . The compound has been studied for its potential anti-inflammatory effects .


Molecular Structure Analysis

The molecular formula of the compound is C23H26N4O6S. It was characterized using 1H-, 13C-NMR, EI–MS, and HRFAB–MS spectroscopic techniques . The exact molecular structure is not provided in the available resources.

Wissenschaftliche Forschungsanwendungen

Ultrasound Assisted Synthesis

A study explored the ultrasound-assisted synthesis of novel derivatives, emphasizing the potential of such compounds for anti-tubercular activity. The derivatives were synthesized with an aim to achieve good yield and were evaluated against Mycobacterium tuberculosis. The compounds demonstrated promising activity, with IC50 values of less than 1 µg/mL. Additionally, their non-cytotoxic nature against the human cancer cell line HeLa was confirmed, making them significant for further anti-tubercular drug discovery processes (Nimbalkar et al., 2018).

Interaction with Bovine Serum Albumin

Research on p-hydroxycinnamic acid derivatives, including compounds structurally similar to "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide," highlighted their interaction with bovine serum albumin (BSA). The study utilized fluorescence and UV–vis spectral studies to investigate the binding constants, number of binding sites, and thermodynamic parameters. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates (Meng et al., 2012).

Material Science Application

The synthesis and properties of ortho-linked polyamides based on derivatives of "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide" were investigated for their potential in material science. These polyamides showed non-crystalline nature, excellent solubility in polar solvents, and the ability to form transparent, flexible films. Their thermal stability and high glass transition temperatures make them suitable for various industrial applications (Hsiao et al., 2000).

Antitumor Activity

Another study focused on the synthesis of novel 4-substituted phenyl derivatives, assessing their antitumor activity against cancer stem cells. The derivatives were evaluated in vitro against a colon cancer cell line, showcasing significant inhibitory effects on cancer stem cell proliferation. This highlights the potential of such compounds in the development of new anticancer therapies (Bhat et al., 2016).

Synthesis and Process Improvement

The compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, related to "4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide," was synthesized with potential antitumor effects. This work illustrates the compound's synthesis pathway, showcasing its relevance in medicinal chemistry for developing new therapeutic agents (Bin, 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are phagocytes and J774.2 macrophages . These cells play a crucial role in the immune response, where phagocytes engulf and destroy pathogens, and macrophages stimulate other immune cells to respond to pathogens.

Mode of Action

The compound inhibits the zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages . These actions suggest that the compound has anti-inflammatory properties.

Biochemical Pathways

The compound significantly downregulates the mRNA expression of inflammatory markers such as TNF-α, IL-1β, IL-2, IL-13, and NF-κB , which are elevated in zymosan-induced generalized inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 , which is reduced in zymosan-treated mice .

Pharmacokinetics

The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

Result of Action

The compound’s action results in the inhibition of the oxidative burst in phagocytes and the reduction of nitric oxide production in macrophages . This leads to a decrease in inflammation, as evidenced by the downregulation of inflammatory markers and the upregulation of anti-inflammatory cytokines .

Action Environment

While specific environmental factors influencing the compound’s action, efficacy, and stability are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other compounds can potentially affect the activity and stability of the compound

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed non-toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Eigenschaften

IUPAC Name

4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-4-5-14-33-18-10-6-16(7-11-18)22(28)24-17-8-12-19(13-9-17)34(29,30)27-20-15-21(31-2)26-23(25-20)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUYOOZPVNOVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.